molecular formula C9H4BrNO4 B8508392 7-bromo-5-nitro-1H-isochromen-1-one

7-bromo-5-nitro-1H-isochromen-1-one

Cat. No. B8508392
M. Wt: 270.04 g/mol
InChI Key: LKCRTCQTGYPVNR-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of methyl 5-bromo-2-methyl-3-nitrobenzoate (29.0 g, 106 mmol) and N,N-dimethylformamide dimethyl acetal (42.0 mL, 317 mmol) in N,N-dimethylformamide (200 mL) was stirred at 110° C. overnight. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate (300 mL) and water (300 mL). The organic phase was separated, washed with water (2×300 mL) and brine (1×3 00 mL), concentrated to dryness in the presence of silica gel, and purified by silica gel chromatography (eluting with a gradient of 0-80% ethyl acetate in heptane) to give 7-bromo-5-nitro-1H-isochromen-1-one (293a, 9.62 g, 32% yield) as a solid. 1H NMR (400 MHz, CDCl3-d) δ 8.76 (d, J=1.47 Hz, 1H), 8.60 (d, J=2.20 Hz, 1H), 7.46 (d, J=6.11 Hz, 1H), 7.34 (d, J=6.11 Hz, 1H). MS: 269 [M+1]
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].COC(OC)N(C)C>CN(C)C=O>[Br:1][C:2]1[CH:11]=[C:6]2[C:5]([CH:12]=[CH:10][O:9][C:7]2=[O:8])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Name
Quantity
42 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate (300 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (2×300 mL) and brine (1×3 00 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in the presence of silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (
WASH
Type
WASH
Details
eluting with a gradient of 0-80% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C=COC(C2=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.62 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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